Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenylphosphorylcholine: is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphorylcholine group attached to a 4-aminophenyl group. This compound is primarily used as a probe in biochemical studies, particularly in affinity precipitation experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenylphosphorylcholine typically involves the reaction of 4-aminophenol with phosphorylcholine chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 4-Aminophenylphosphorylcholine involves large-scale reactions in reactors, followed by purification processes such as recrystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Aminophenylphosphorylcholine can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Aminophenylphosphorylcholine is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 4-Aminophenylphosphorylcholine involves its ability to bind to specific proteins and biomolecules. The phosphorylcholine group interacts with the target molecules, facilitating selective binding and isolation. This interaction is crucial in affinity precipitation experiments, where the compound acts as a probe to study protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Phosphocholine: Similar in structure but lacks the 4-aminophenyl group.
4-Aminophenol: Contains the amino group but lacks the phosphorylcholine group.
Phosphorylcholine chloride: Contains the phosphorylcholine group but lacks the 4-aminophenyl group.
Uniqueness: 4-Aminophenylphosphorylcholine is unique due to the presence of both the 4-aminophenyl and phosphorylcholine groups, which confer specific binding properties and make it an effective probe in biochemical studies .
Eigenschaften
CAS-Nummer |
109232-38-4 |
---|---|
Molekularformel |
C11H20ClN2O4P |
Molekulargewicht |
310.71 g/mol |
IUPAC-Name |
2-[(4-aminophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H19N2O4P.ClH/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11;/h4-7H,8-9,12H2,1-3H3;1H |
InChI-Schlüssel |
FSGHPLWFISFDNA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.